Ethyl 5-cyano-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

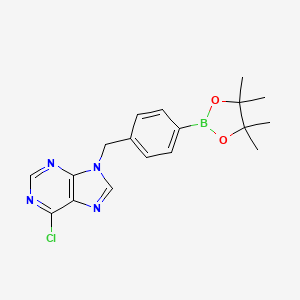

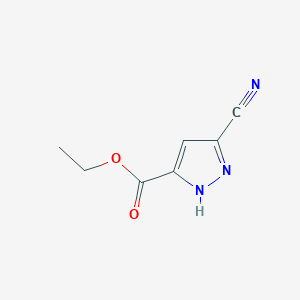

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 165.15 . Its IUPAC name is ethyl 5-cyano-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyano-1H-pyrazole-3-carboxylate is 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) . The structure of the molecule was confirmed using infrared (IR) spectroscopy, FTIR spectroscopy, 1 H NMR spectroscopy, 13 C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

Ethyl 5-cyano-1H-pyrazole-3-carboxylate has a molecular weight of 165.15 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives have been investigated for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives serve as precursors in cross-coupling reactions, enabling the synthesis of various condensed pyrazoles. These transformations are valuable in organic chemistry.

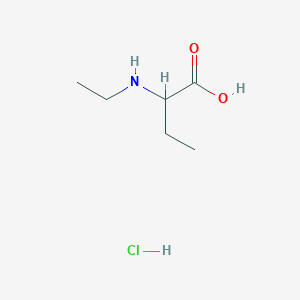

- Researchers have developed a safe and metal-free process to prepare 5-acetyl-1H-pyrazole-3-carboxylate ethyl ester from glycine ethyl ester hydrochloride. This compound serves as a crucial intermediate in the synthesis of the potential blockbuster drug darolutamide .

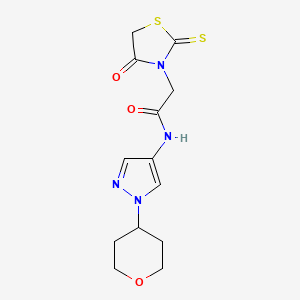

- Novel pyrazole derivatives, including those derived from ethyl 5-cyano-1H-pyrazole-3-carboxylate, have been evaluated for their anti-inflammatory properties. These compounds aim to mitigate side effects associated with non-steroidal anti-inflammatory drugs .

- Ethyl 5-cyano-1H-pyrazole-3-carboxylate derivatives may exhibit diverse biological activities due to their unique structure. Researchers continue to explore their potential for newer therapeutic applications .

- In related work, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst has been described. This regioselective approach involves the condensation of 1,3-diketones with arylhydrazines, leading to 1-aryl-3,4,5-substituted pyrazoles .

Antiviral Activity

Organic Synthesis

Medicinal Chemistry

Anti-Inflammatory Agents

Biological Activity Exploration

Regioselective Synthesis

Safety and Hazards

Future Directions

There are several papers discussing the potential future directions for research involving Ethyl 5-cyano-1H-pyrazole-3-carboxylate and similar compounds . These include the design and synthesis of new pyrazole compounds, the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the biological activities of these compounds.

Mechanism of Action

Mode of Action

The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.

properties

IUPAC Name |

ethyl 3-cyano-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHFICXBLBEZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)

![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)

![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)